1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C7H2Cl2F3NO. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl ketone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dichloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloropyridin-2-yl)ethanone: Similar structure but lacks the trifluoromethyl group.
3,5-Dichloropyridine: The parent compound without the ethanone group.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl ketone group but lacks the pyridine ring.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the trifluoromethyl ketone group and the dichloropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWVCCXUMRHPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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